
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation : A study by Rusnac et al. (2020) focused on synthesizing and evaluating the biological activities of various compounds, including those similar to the compound . They found that some of these compounds displayed moderate antifungal activity, particularly against Cryptococcus neoformans (Rusnac et al., 2020).
Stereoselective Synthesis : Research by Shestopalov et al. (1993) explored the stereoselective synthesis of pyridine derivatives. They investigated the structural properties and potential applications of these compounds, which may have relevance to the compound (Shestopalov et al., 1993).
Conversion into Pyridine Derivatives : Charushin and Plas (2010) studied the conversion of nitropyrimidine into pyridine derivatives, which could include compounds structurally similar to the one . They discussed plausible mechanisms for these chemical transformations (Charushin & Plas, 2010).
Microwave-Assisted Synthesis and Anticancer Activity : A study by Hadiyal et al. (2020) described the microwave-assisted synthesis of polysubstituted pyran derivatives, evaluating their anticancer activity against different human cancer cell lines. This research highlights the potential medical applications of similar compounds (Hadiyal et al., 2020).
Molecular Complexation in Nonlinear Optics : Muthuraman et al. (2001) investigated the molecular complexation of materials showing quadratic nonlinear optical behavior, including pyridine derivatives. This research provides insight into the optical properties of similar compounds (Muthuraman et al., 2001).
Antibacterial Activity of Coumarin Derivatives : El-Haggar et al. (2015) synthesized and evaluated the antibacterial activity of novel coumarin derivatives, including those with a pyridinyl group. This study suggests potential antibacterial applications for similar compounds (El-Haggar et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes in cellular functions
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple receptors . Indole derivatives, for instance, are known to influence a wide range of pathways, including those involved in inflammation, viral replication, cancer cell proliferation, and more . .
Result of Action
Indole derivatives have been found to exhibit various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body
Propiedades
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-8-11(13(16(19)20)14(18)15-9)21-12(17)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVHOLCYPRUIBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CCC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)

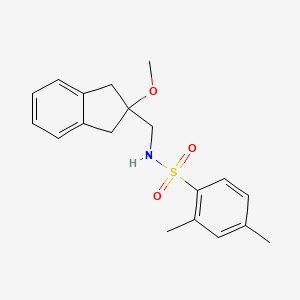
![2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2378968.png)

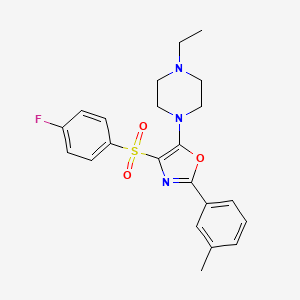

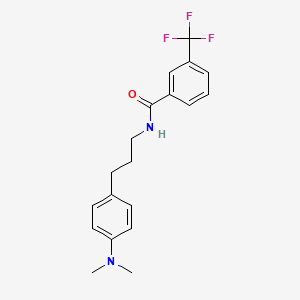

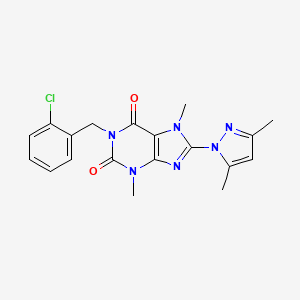
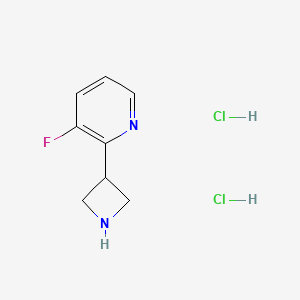


![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)
